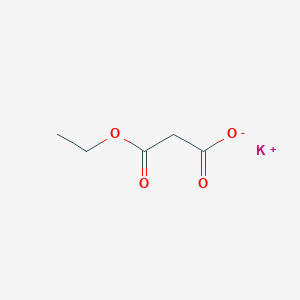
potassium;3-ethoxy-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-ethoxy-3-oxopropanoate, also known as ethyl potassium malonate, is an organic salt compound with the molecular formula C5H7KO4. It is a white solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis, particularly in the preparation of β-ketoesters and other key intermediates in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 3-ethoxy-3-oxopropanoate is typically synthesized by the reaction of ethyl malonate with potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, where ethyl malonate is deprotonated by potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of potassium 3-ethoxy-3-oxopropanoate involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Acylation: It reacts with acyl chlorides to form β-ketoesters.
Alkylation: It can be alkylated at the methylene group to form substituted malonates.
Condensation: It participates in condensation reactions to form cyclic compounds.
Common Reagents and Conditions
Acylation: Acyl chlorides in the presence of a base such as pyridine.
Alkylation: Alkyl halides in the presence of a strong base like sodium hydride.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products Formed
β-Ketoesters: Formed through acylation.
Substituted Malonates: Formed through alkylation.
Cyclic Compounds: Formed through condensation reactions.
Applications De Recherche Scientifique
Scientific Research Applications
-
Organic Synthesis
- Precursor for β-Ketoesters : Potassium 3-ethoxy-3-oxopropanoate serves as a key intermediate in synthesizing β-ketoesters, which are vital in the production of various organic compounds .
- Reactions : It undergoes acylation, alkylation, and condensation reactions to form diverse products such as substituted malonates and cyclic compounds.
-
Biological Applications
- Enzyme Inhibition : The compound acts as a competitive inhibitor of succinate dehydrogenase, disrupting cellular respiration by preventing substrate binding at the enzyme's active site. This property is significant for studying metabolic pathways and developing therapeutic agents targeting metabolic disorders .
-
Pharmaceutical Development
- Drug Formulation : Its role in synthesizing β-ketoesters makes it valuable in developing pharmaceuticals, particularly those targeting metabolic processes .
- Case Study : Research has shown that derivatives of potassium 3-ethoxy-3-oxopropanoate exhibit potential anti-cancer properties by modulating metabolic pathways involved in tumor growth .
- Agricultural Chemistry
Mécanisme D'action
Potassium 3-ethoxy-3-oxopropanoate acts as a competitive inhibitor of the enzyme succinate dehydrogenase. This enzyme is a key component of the citric acid cycle, and its inhibition disrupts cellular respiration. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium malonate
- Potassium diethyl malonate
- Sodium ethyl malonate
Uniqueness
Potassium 3-ethoxy-3-oxopropanoate is unique due to its specific structure, which allows it to act as a precursor for β-ketoesters. Its ability to inhibit succinate dehydrogenase also sets it apart from other similar compounds, making it valuable in both synthetic chemistry and biological research .
Propriétés
IUPAC Name |
potassium;3-ethoxy-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCPRGADMCTBN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













